2-Aminocyclopropane-1-carbonitrile hydrochloride
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Overview
Description
2-Aminocyclopropane-1-carbonitrile hydrochloride is a chemical compound with the molecular formula C4H7ClN2. It is a white to almost white powder that is soluble in water. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminocyclopropane-1-carbonitrile hydrochloride typically involves the reaction of cyclopropanecarbonitrile with ammonia in the presence of a suitable catalyst. One common method involves the use of sodium hydroxide and benzyltriethylammonium chloride as catalysts. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
2-Aminocyclopropane-1-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Aminocyclopropane-1-carbonitrile hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Aminocyclopropane-1-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. The nitrile group can be reduced to an amine, which can then interact with biological molecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Aminocyclopropane-1-carbonitrile
- Cyclopropanecarbonitrile
- 2-Aminocyclopropane-1-carboxylic acid
Uniqueness
2-Aminocyclopropane-1-carbonitrile hydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its ability to act as both a nucleophile and an electrophile makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C4H7ClN2 |
---|---|
Molecular Weight |
118.56 g/mol |
IUPAC Name |
2-aminocyclopropane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H6N2.ClH/c5-2-3-1-4(3)6;/h3-4H,1,6H2;1H |
InChI Key |
GOTQHUQFUFEEJD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C#N.Cl |
Origin of Product |
United States |
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